2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide
Description
2-Chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is a chloroacetamide derivative characterized by a naphthalene backbone substituted with a methoxy group at the 4-position and a chlorinated acetamide moiety linked via a methylene bridge. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
IUPAC Name |
2-chloro-N-[(4-methoxynaphthalen-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-18-13-7-6-10(9-16-14(17)8-15)11-4-2-3-5-12(11)13/h2-7H,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCQNJXVQRLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide typically involves the reaction of 4-methoxy-1-naphthaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired acetamide product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
The biological activity of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide has been explored in various studies, indicating potential applications in several therapeutic areas:
Anticancer Activity
Research has shown that this compound may exhibit anticancer properties by interacting with specific cellular pathways. Key findings include:
- Cytotoxicity Testing : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells. For instance, exposure to concentrations of 40 and 60 µg/ml resulted in notable inhibition rates after 72 hours.
- Mechanism of Action : The proposed mechanism involves modulation of enzymatic pathways that lead to apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies indicate:
- Inhibition Against Bacteria : Structural analogs have demonstrated high inhibition rates against Gram-positive bacteria, suggesting that modifications in the aniline group can enhance antibacterial activity.
- Minimum Inhibitory Concentration (MIC) : Related compounds have MIC values ranging from 66 µM against Staphylococcus aureus, indicating varying effectiveness against different bacterial strains.
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound may find applications in:
- Cancer Therapy : As a potential anticancer agent targeting specific cell signaling pathways.
- Infectious Disease Treatment : As an antimicrobial agent for treating bacterial infections.
-
Cytotoxicity Testing on Breast Cancer Cells :
- Study Design : Evaluated the effects of various concentrations over time.
- Results : Highest inhibition rates observed at higher concentrations after prolonged exposure.
-
Antibacterial Efficacy Assessment :
- Study Design : Tested against multiple bacterial strains.
- Results : Demonstrated varying MIC values, indicating effectiveness against specific pathogens.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-Chloro-N-(2,4-Dimethylphenyl)Acetamide (24DMPCA)
- Structural Features : Contains a dimethylphenyl group instead of a methoxynaphthyl moiety.
- Crystallographic studies reveal similar N–H⋯O hydrogen bonding patterns but distinct solid-state conformations due to steric effects from methyl groups .
- Applications : Primarily studied for its solid-state geometry rather than biological activity .
2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide (Alachlor)
- Structural Features : A diaryl-substituted chloroacetamide with an ethoxy-methyl side chain.
- Key Differences : The dual ethyl groups and methoxymethyl chain enhance hydrophobicity, making it suitable as a pre-emergent herbicide .
- Applications : Widely used in agriculture, contrasting with the discontinued status of the target compound .
2-(4-Chloro-2-Methylphenoxy)-N-(2-Naphthyl)Acetamide
- Structural Features: Shares a naphthyl group but incorporates a phenoxy linker instead of a methoxy-naphthylmethyl chain.
- Key Differences: The phenoxy group may confer greater metabolic stability compared to the methylene-linked acetamide in the target compound .
Chloroacetamides in Drug Development
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide
- Structural Features: Combines a dichlorophenylmethyl group with a quinazolinone moiety.
- Key Differences: The quinazolinone ring introduces hydrogen-bonding sites, enhancing interactions with biological targets like enzymes (e.g., PARP-1 inhibitors) .
- Applications : Investigated for antitumor activity, highlighting the role of heterocyclic systems in medicinal chemistry .
2-Chloro-N-{[(4-Fluorophenyl)Carbamoyl]Methyl}-N-Methylacetamide
- Structural Features : Features a fluorophenylcarbamoyl group and N-methylation.
- Key Differences : The fluorine atom and carbamoyl linker improve bioavailability and metabolic resistance compared to the target compound’s methoxynaphthyl group .
Physicochemical Properties
Biological Activity
2-Chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{12}ClN O_2, with a molecular weight of approximately 263.72 g/mol. The compound features a chloro group, a methoxy-substituted naphthyl moiety, and an acetamide functional group, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-1-naphthaldehyde with chloroacetyl chloride. The general steps include:
- Formation of an intermediate imine.
- Hydrolysis to yield the desired acetamide product.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting bacterial growth and biofilm formation.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Pseudomonas aeruginosa | 0.8 μg/mL |
| Candida sp. | 2.0 μg/mL |
In vitro studies demonstrated that the compound effectively inhibited biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .
Anticancer Activity
The presence of the naphthyl group in the structure suggests potential anticancer activity. Research indicates that this compound may influence cellular mechanisms associated with cancer proliferation and apoptosis:
- Mechanism of Action : The compound is believed to interact with specific enzymatic pathways or receptors involved in cancer cell survival and proliferation.
- Cell Lines Tested : Studies have utilized various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3), to evaluate cytotoxic effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several acetamide derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular strength against S. aureus and E. coli. The compound demonstrated a synergistic effect when combined with other antibiotics, reducing their MIC values significantly .
Study 2: Anticancer Properties
In another investigation focusing on its anticancer properties, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating substantial cytotoxicity at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the methoxy and chloro groups can significantly impact biological activity. For example:
- Methoxy Group : Enhances lipophilicity, potentially improving cell membrane permeability.
- Chloro Group : May facilitate interactions with specific biological targets.
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide, and what are the critical parameters affecting yield and purity?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or amidation reactions. For example, reacting 4-methoxy-1-naphthalenemethylamine with chloroacetyl chloride in anhydrous dichloromethane under inert conditions (e.g., nitrogen atmosphere). Critical parameters include:
- Temperature control : Excess heat may lead to decomposition of the chloroacetamide group.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reactivity but require rigorous drying to avoid hydrolysis.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is essential to isolate the product from unreacted starting materials or by-products like dimerized species .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and the naphthyl aromatic protons (δ ~7.2–8.3 ppm). The acetamide carbonyl resonates at δ ~165–170 ppm in ¹³C NMR.
- IR Spectroscopy : Detect characteristic C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ for C₁₅H₁₅ClNO₂: 276.07).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Substituent positioning : The methoxy group’s orientation on the naphthyl ring influences steric and electronic interactions with biological targets. Computational docking studies (e.g., AutoDock Vina) can model binding affinities to enzymes like cytochrome P450 .
- Assay conditions : Standardize in vitro assays (e.g., MIC for antimicrobial tests) to control variables like solvent (DMSO concentration ≤1%) and cell line viability .
Q. What computational approaches are used to predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Gaussian 09 can model reaction pathways (e.g., SN2 displacement of the chloro group) by calculating transition-state energies and frontier molecular orbitals (HOMO-LUMO gaps).
- Solvent Effects : Use COSMO-RS to simulate solvation effects in non-polar vs. polar solvents, predicting regioselectivity in nucleophilic attacks .
Q. Why do certain synthesis routes yield unexpected by-products, and how can these be minimized?
- Methodological Answer : By-products like dimerized acetamides or hydrolyzed carboxylic acids may form due to:
- Reaction time : Prolonged heating promotes side reactions. Monitor via TLC and quench reactions at ~80% conversion.
- Moisture : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the chloroacetamide group.
- Catalyst optimization : Add triethylamine to scavenge HCl and reduce acid-catalyzed degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
